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Compound of Interest

Compound Name: Fepradinol-d6

Cat. No.: B12414783

Get Quote

Executive Summary & Strategic Rationale

Fepradinol (CAS: 63075-47-8) is a non-narcotic anti-inflammatory and analgesic agent that

functions as a

-amino alcohol.[1] Unlike traditional NSAIDs, its mechanism does not primarily involve
cyclooxygenase (COX) inhibition, making it a unique target for pharmacokinetic (PK) profiling.

To support high-sensitivity LC-MS/MS assays in complex matrices (plasma, urine), a
deuterated internal standard is required. Fepradinol-d6 is the optimal candidate, incorporating
two trideuteromethyl groups (

) into the amino-alcohol backbone.
Why Fepradinol-d6?

» Metabolic Stability: The dimethyl moiety is sterically hindered, reducing the risk of deuterium
loss via metabolic exchange compared to aromatic labeling.

e Mass Shift: A +6 Da shift provides sufficient separation from the analyte (
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) and its natural isotopes (
) to prevent crosstalk in mass spectrometry.

» Cost-Efficiency: The synthesis utilizes Acetone-d6, a readily available and inexpensive
deuterated starting material.[2]

Retrosynthetic Analysis

The synthesis of Fepradinol-d6 is disconnected into two primary modules:

e Module A: The synthesis of the deuterated "linker" amine, 2-Amino-2-(methyl-d3)-1-propanol-
d3 (d6-AMP).

e Module B: The ring-opening coupling of Styrene Oxide with d6-AMP.

Pathway Visualization

The following diagram illustrates the critical path from Acetone-d6 to Fepradinol-d6.

Module A: Deuterated Precursor Synthesis

Acetone-d6
(Starting Material)

Fepradinol-d6é
(Final Product)

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for Fepradinol-d6 via the Henry Reaction and Epoxide Ring
Opening.

Experimental Protocols
Module A: Synthesis of 2-Amino-2-(methyl-d3)-1-
propanol-d3 (d6-AMP)
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Rationale: The standard industrial synthesis of 2-amino-2-methyl-1-propanol (AMP) involves
the condensation of 2-nitropropane with formaldehyde.[3] We adapt this using deuterated
precursors.[2][4][5]

Step 1: Preparation of 2-Nitropropane-d6
» Reagents: Acetone-d6 (Sigma-Aldrich, >99.9% D), Sodium Borohydride (

), Phosphorus Tribromide (
), Silver Nitrite (

)

e Procedure:

[¢]

Reduction: Dissolve Acetone-d6 (10.0 g) in methanol at 0°C. Slowly add

(1.1 eq). Stir for 2h. Quench with dilute HCI and extract Isopropanol-d6é.

o Bromination: Treat Isopropanol-d6 with

(0.35 eq) at 0°C, then reflux for 1h. Distill to isolate 2-Bromopropane-d6.

o Nitration: Add 2-Bromopropane-d6 dropwise to a suspension of

(1.2 eq) in diethyl ether at 0°C in the dark. Stir for 24h. Filter silver salts and fractionally
distill to obtain 2-Nitropropane-d6.

o Note: The

-proton is H (from

), but this proton is lost in the next step, so isotopic purity at this position is irrelevant.

Step 2: Henry Reaction & Reduction

» Reagents: 2-Nitropropane-d6, Paraformaldehyde (unlabeled), Potassium Fluoride (cat.),
Raney Nickel.

e Procedure:
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o Condensation: Mix 2-Nitropropane-d6 (5.0 g) with Paraformaldehyde (1.1 eq) and catalytic

KF in isopropanol. Heat to 50°C for 4h. The

-proton is replaced by the hydroxymethyl group, yielding 2-Nitro-2-(methyl-d3)-1-propanol-
d3.

Hydrogenation: Transfer the nitro-alcohol to a high-pressure reactor. Add Raney Nickel
(10% wi/w). Pressurize with

(50 psi) and stir at RT for 6h.

Purification: Filter catalyst, remove solvent, and distill under reduced pressure to yield d6-
AMP as a viscous, colorless liquid.

Module B: Synthesis of Fepradinol-d6

Rationale: The epoxide ring opening of styrene oxide by a primary amine is regioselective,

favoring attack at the less hindered carbon, yielding the desired secondary amino-alcohol.

» Reagents: Styrene Oxide (1.0 eq), d6-AMP (1.2 eq), Ethanol (anhydrous).

e Procedure:

o

Dissolve Styrene Oxide (1.20 g, 10 mmol) in anhydrous ethanol (15 mL).
Add d6-AMP (1.30 g, 12 mmol) dropwise under

atmosphere.

Reflux the mixture for 6 hours. Monitor consumption of styrene oxide by TLC
(Hexane:EtOAc 7:3).

Cool to room temperature and concentrate in vacuo.

Purification: The crude oil is purified via flash column chromatography
(DCM:MeOH:NH40H 90:10:1).

Salt Formation (Optional): Dissolve the free base in diethyl ether and bubble dry HCI gas
to precipitate Fepradinol-d6é Hydrochloride.
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Characterization & Validation

Suantitative

Parameter Fepradinol (Standard) Fepradinol-d6 (Target)
Formula

Exact Mass 209.1416 215.1792

Appearance White crystalline solid White crystalline solid
Melting Point 140-142 °C 139-141 °C

Isotopic Purity N/A > 99.0 atom % D

NMR Validation (1H NMR, 400 MHz, CD30D)

The disappearance of the characteristic gem-dimethyl singlet confirms the incorporation of the

d6-label.

Chemical Shift (
Proton Assignment
, Ppm) - Unlabeled

Chemical Shift (

, ppm) - Fepradinol-d6

Aromatic Ring 7.25-7.40 (m, 5H) 7.25-7.40 (m, 5H)
CH-OH (Benzylic) 4.75 (dd, 1H) 4.75 (dd, 1H)
CH2-N (Benzylic) 2.80 (m, 2H) 2.80 (m, 2H)
CH2-OH (Primary) 3.35 (s, 2H) 3.35 (s, 2H)
C(CHB3)2 (Dimethyl) 1.10 (s, 6H) Absent (Silent)

Mass Spectrometry (ESI+)

e Instrument: Triple Quadrupole LC-MS/MS.
« lonization: Electrospray lonization (Positive Mode).

e Precursor lon (Q1):
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o Fepradinol:
210.1

o Fepradinol-d6:
216.2

e Product lon (Q3):

o Common fragment: Loss of water (
) or cleavage of the benzylic amine.

o Key transition for d6:

(Loss of

) or specific fragment retaining the dimethyl-d6 group.

Bioanalytical Application (LC-MS/MS)

For researchers developing PK assays, the following conditions are recommended for using
Fepradinol-d6 as an Internal Standard.

Workflow Visualization
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Figure 2: Standardized bioanalytical workflow for Fepradinol quantification.

Protocol Highlights

¢ Stock Solution: Prepare Fepradinol-d6 at 1.0 mg/mL in Methanol. Store at -20°C.
¢ Working Solution: Dilute to 500 ng/mL in 50% Methanol/Water.
e Sample Prep: Add 50

L of Working IS to 100

L of plasma. Vortex. Add 300
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L Acetonitrile (Protein ppt). Centrifuge.

o Chromatography: C18 Reverse Phase column (e.g., Waters XBridge). Mobile Phase: 0.1%
Formic Acid in Water (A) / Acetonitrile (B).

» Self-Validation: The retention time of Fepradinol-dé must match Fepradinol within
min, but mass channels must show no cross-interference (>2000 resolution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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